3-(Difluoromethoxy)-4-fluoroaniline
Overview
Description
3-(Difluoromethoxy)-4-fluoroaniline is an organic compound characterized by the presence of difluoromethoxy and fluoro substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)-4-fluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
3-(Difluoromethoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Comparison: 3-(Difluoromethoxy)-4-fluoroaniline is unique due to the presence of both difluoromethoxy and fluoro groups on the aniline ring, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUDKUYPTGBBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214333-37-5 | |
Record name | 3-(difluoromethoxy)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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